Cas no 33399-48-3 (Pyridine,4-(phenylthio)-)

Pyridine,4-(phenylthio)- is a sulfur-containing heterocyclic compound characterized by a pyridine core substituted with a phenylthio group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The phenylthio moiety enhances reactivity in cross-coupling reactions and serves as a versatile building block for constructing complex molecules. Its stability under various reaction conditions and compatibility with diverse functional groups further contribute to its utility in medicinal chemistry and material science. The compound’s well-defined structure and synthetic flexibility make it suitable for research and industrial applications requiring precise molecular modifications.
Pyridine,4-(phenylthio)- structure
Pyridine,4-(phenylthio)- structure
Product Name:Pyridine,4-(phenylthio)-
CAS No:33399-48-3
MF:C11H9NS
MW:187.260861158371
CID:305563
PubChem ID:99184
Update Time:2025-10-05

Pyridine,4-(phenylthio)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine,4-(phenylthio)-
    • 4-phenylsulfanylpyridine
    • 4-(phenylsulfanyl)pyridine
    • 4-(Phenylthio)pyridine
    • 4-Phenylmercapto-pyridin
    • 4-phenylsulfanyl-pyridine
    • 4-phenylthiopyridine
    • AC1L40PV
    • AC1Q7DYO
    • CTK8D8048
    • NSC193506
    • phenyl 4-pyridyl sulfide
    • SureCN7354050
    • MLS003107005
    • phenyl 4-pyridinyl sulfide
    • 4-phenylmercapto-pyridine
    • EN300-5176709
    • UNII-2OGT9W00FJ
    • EINECS 251-495-7
    • 2OGT9W00FJ
    • NSC-193506
    • NS00029484
    • NSC 193506
    • AKOS006274196
    • 33399-48-3
    • SMR001821886
    • SCHEMBL7354050
    • CHEMBL2136828
    • DTXSID0067763
    • Pyridine, 4-(phenylthio)-
    • Inchi: 1S/C11H9NS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H
    • InChI Key: SIXGMZJXZNKUIN-UHFFFAOYSA-N
    • SMILES: S(C1C=CN=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 187.04567
  • Monoisotopic Mass: 187.04557046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 38.2Ų

Experimental Properties

  • PSA: 12.89
  • LogP: 3.23280

Pyridine,4-(phenylthio)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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Pyridine,4-(phenylthio)- Related Literature

Additional information on Pyridine,4-(phenylthio)-

Recent Advances in the Study of Pyridine,4-(phenylthio)- (CAS: 33399-48-3) in Chemical Biology and Pharmaceutical Research

Pyridine,4-(phenylthio)- (CAS: 33399-48-3) is a sulfur-containing pyridine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by the presence of a phenylthio group at the 4-position of the pyridine ring, exhibits unique chemical properties that make it a valuable scaffold for drug discovery and development. Recent studies have explored its role as a building block for novel bioactive molecules, particularly in the context of kinase inhibition and antimicrobial activity.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural optimization of Pyridine,4-(phenylthio)- derivatives to enhance their inhibitory activity against specific kinases involved in cancer progression. The researchers employed a combination of computational modeling and synthetic chemistry to design analogs with improved binding affinity and selectivity. Their findings demonstrated that subtle modifications to the phenylthio moiety could significantly influence the compound's interaction with kinase active sites, leading to potent inhibitors with nanomolar IC50 values.

In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that Pyridine,4-(phenylthio)- derivatives exhibited promising activity against drug-resistant bacterial strains. The study highlighted the compound's ability to disrupt bacterial membrane integrity, a mechanism distinct from traditional antibiotics. This discovery opens new avenues for developing novel antimicrobial agents to address the growing threat of antibiotic resistance.

The synthetic accessibility of Pyridine,4-(phenylthio)- has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described a scalable, green chemistry approach to its production, utilizing catalytic C-S bond formation under mild conditions. This advancement addresses previous challenges in large-scale synthesis and could facilitate broader investigation of this compound's pharmaceutical potential.

Looking forward, researchers are particularly interested in exploring the application of Pyridine,4-(phenylthio)- in targeted drug delivery systems. Preliminary studies suggest that its chemical structure may be amenable to conjugation with various drug molecules and nanoparticles, potentially enabling more precise therapeutic interventions. As the field of chemical biology continues to evolve, Pyridine,4-(phenylthio)- (CAS: 33399-48-3) remains a compound of significant interest with multiple potential applications in drug discovery and development.

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